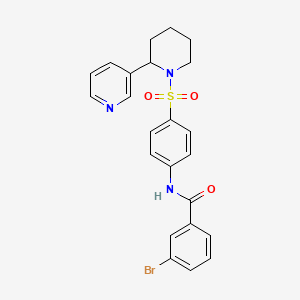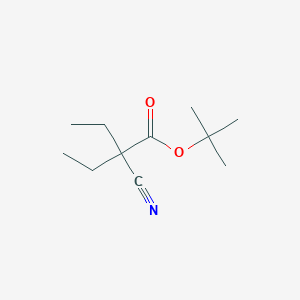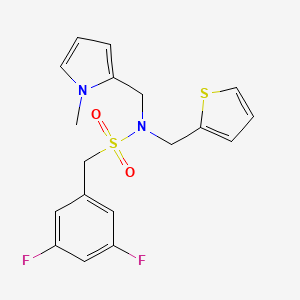
Methyl 5-(benzyloxy)-2-bromobenzoate
Vue d'ensemble
Description
Methyl 5-(benzyloxy)-2-bromobenzoate is a chemical compound used in scientific research. It is a derivative of benzoic acid and is commonly used in organic synthesis. This compound has gained importance due to its unique properties and potential applications in various fields of research.
Applications De Recherche Scientifique
Synthesis of (E)-2-((4R,5R)-5-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol
“Methyl 5-(benzyloxy)-2-bromobenzoate” is used in the synthesis of (E)-2-((4R,5R)-5-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol . This compound is synthesized by a one-step reduction of the appropriate 2-substituted butenolide . The product characterization is carried out by IR, 1 H NMR, 13 C NMR, MS, elemental analysis, and optical rotation .
Suzuki–Miyaura Coupling
“Methyl 5-(benzyloxy)-2-bromobenzoate” can be used as a boron reagent in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis of Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate
“Methyl 5-(benzyloxy)-2-bromobenzoate” is obtained as a side product from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . After simultaneous deprotection of the hydroxyl group and double-bond reduction, the purified compounds are characterized by spectroscopic methods (FT-IR, 1 H, and 13 C NMR, NOESY, and HSQC) .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with enzymes like uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
It’s worth noting that benzyloxy compounds often undergo reactions involving the cleavage of the carbon-oxygen bond, leading to the formation of benzyl radicals . These radicals can then participate in various biochemical reactions, potentially altering the function of their targets.
Biochemical Pathways
Benzyloxy compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, which is crucial in organic synthesis.
Pharmacokinetics
Similar compounds have been shown to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and therapeutic efficacy.
Result of Action
The generation of benzyl radicals could potentially lead to various cellular effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of Methyl 5-(benzyloxy)-2-bromobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
Propriétés
IUPAC Name |
methyl 2-bromo-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGAVFZSVMKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

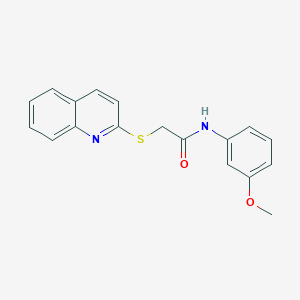
![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)
![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)
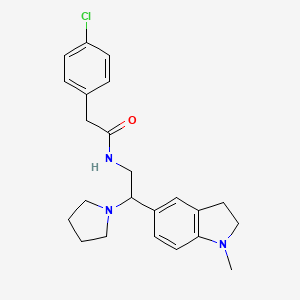


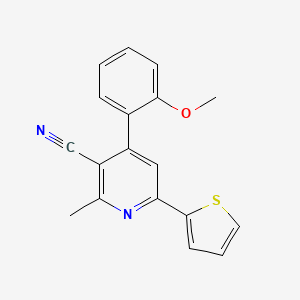

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
